Methyl [hydroxy(phenoxy)phosphorothioyl]carbamate
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Overview
Description
Methyl [hydroxy(phenoxy)phosphorothioyl]carbamate is a chemical compound that belongs to the class of carbamates. Carbamates are widely used in various fields, including agriculture, medicine, and industry, due to their diverse chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl [hydroxy(phenoxy)phosphorothioyl]carbamate typically involves the reaction of a phenol derivative with a phosphorothioyl chloride, followed by the introduction of a carbamate group. The reaction conditions often require the use of a base to neutralize the hydrochloric acid formed during the reaction. Common bases used include sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. The choice of method depends on the desired purity and yield of the product. Catalysts and optimized reaction conditions are employed to enhance the efficiency and selectivity of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Methyl [hydroxy(phenoxy)phosphorothioyl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the phosphorothioyl group to a phosphine oxide.
Substitution: Nucleophilic substitution reactions can occur at the carbamate or phenoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce phosphine oxides .
Scientific Research Applications
Methyl [hydroxy(phenoxy)phosphorothioyl]carbamate has several scientific research applications:
Mechanism of Action
The mechanism of action of methyl [hydroxy(phenoxy)phosphorothioyl]carbamate involves the inhibition of specific enzymes, such as acetylcholinesterase, by binding to the active site and preventing the breakdown of acetylcholine. This leads to an accumulation of acetylcholine in the synaptic cleft, resulting in prolonged nerve impulses . The compound may also interact with other molecular targets and pathways, contributing to its diverse biological activities .
Comparison with Similar Compounds
Similar Compounds
- Ethyl [hydroxy(phenoxy)phosphorothioyl]carbamate
- Propyl [hydroxy(phenoxy)phosphorothioyl]carbamate
- Butyl [hydroxy(phenoxy)phosphorothioyl]carbamate
Uniqueness
Methyl [hydroxy(phenoxy)phosphorothioyl]carbamate is unique due to its specific molecular structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity profiles .
Properties
CAS No. |
62308-06-9 |
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Molecular Formula |
C8H10NO4PS |
Molecular Weight |
247.21 g/mol |
IUPAC Name |
methyl N-[hydroxy(phenoxy)phosphinothioyl]carbamate |
InChI |
InChI=1S/C8H10NO4PS/c1-12-8(10)9-14(11,15)13-7-5-3-2-4-6-7/h2-6H,1H3,(H2,9,10,11,15) |
InChI Key |
YHUBTHSJALLZPX-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)NP(=S)(O)OC1=CC=CC=C1 |
Origin of Product |
United States |
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